3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane
説明
特性
IUPAC Name |
3-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-8-17-11(13(14,15)16)6-12(18-8)20-10-7-19-4-2-9(10)3-5-19/h6,9-10H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGGKHNKKPBXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2CN3CCC2CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Preparation of Quinuclidin-3-ol
Quinuclidin-3-ol is synthesized via hydrogenation of 3-quinuclidinone, as described in US7488827B2. The reduction typically employs palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in methanol or ethanol, yielding the alcohol in >90% purity.
$$
\text{3-Quinuclidinone} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{MeOH}} \text{Quinuclidin-3-ol}
$$
Synthesis of 4-Chloro-2-Methyl-6-(Trifluoromethyl)Pyrimidine
This intermediate is prepared through cyclocondensation of trifluoromethylacetamide with methyl malonate chloride under acidic conditions, followed by chlorination using phosphorus oxychloride (POCl₃). The reaction proceeds at 80–100°C for 6–12 hours, achieving 70–85% yield.
$$
\text{CF₃C(O)NH₂ + CH₃C(O)COCl} \xrightarrow[\Delta]{\text{POCl₃}} \text{C₅H₃ClF₃N₂O}
$$
Core Synthesis Strategies
Nucleophilic Substitution Reaction
The most direct method involves reacting quinuclidin-3-ol with 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine under basic conditions. US7488827B2 outlines a similar approach for quinuclidine derivatives using potassium carbonate (K₂CO₃) in acetone or tetrahydrofuran (THF) at reflux (60–80°C).
Procedure :
- Quinuclidin-3-ol (1.0 equiv) and K₂CO₃ (2.5 equiv) are suspended in anhydrous THF.
- 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.2 equiv) is added dropwise.
- The mixture is refluxed for 12–24 hours, followed by filtration and solvent evaporation.
Yield : 55–65% after purification via silica gel chromatography (30% ethyl acetate/hexanes).
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction offers superior ether formation efficiency. EP2886545B1 employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in dichloromethane (DCM) or THF.
Procedure :
- Quinuclidin-3-ol (1.0 equiv), pyrimidine (1.1 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) are dissolved in DCM.
- The reaction is stirred at room temperature for 6–12 hours.
- The product is isolated via extraction (EtOAc/H₂O) and purified using solid-phase extraction (SPE) cartridges.
Yield : 70–75% with >95% purity by HPLC.
Optimization and Challenges
Solvent and Base Selection
Steric Hindrance Mitigation
The quinuclidine’s bridgehead oxygen exhibits limited accessibility. Elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) improve conversion rates.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.45–1.70 (m, 6H, quinuclidine CH₂), 2.50 (s, 3H, CH₃), 3.20–3.40 (m, 3H, NCH₂), 5.30 (s, 1H, OCH), 6.85 (s, 1H, pyrimidine H).
- LC-MS (ESI+) : m/z 332.1 [M+H]⁺.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 55–65 | 95 | High | Moderate |
| Mitsunobu | 70–75 | 98 | Moderate | Low |
化学反応の分析
Types of Reactions
3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in dimethylformamide (DMF) solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The bicyclic structure may also play a role in the compound’s overall conformation and ability to interact with biological macromolecules .
類似化合物との比較
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane (CAS: 2198911-17-8)
This compound () shares the 1-azabicyclo[2.2.2]octane core but differs in pyrimidine substituent positions: the trifluoromethyl group is at position 4 instead of 6. The trifluoromethyl group at position 4 may reduce steric hindrance compared to the 6-position, but its electron-withdrawing effect could weaken hydrogen-bonding interactions. Molecular weight (273.25 g/mol) and lipophilicity (predicted logP ~2.5) are comparable to the target compound, suggesting similar membrane permeability .
Functional Analogs: Pyrimidine Derivatives with Amide Moieties
Compounds 5f and 5o () feature a 2-methyl-6-trifluoromethylpyrimidin-4-yloxy group linked to a benzamide-substituted phenyl ring. Key differences include:
- Bioactivity: Compound 5o exhibits EC₅₀ = 10.5 µg/mL against Phomopsis sp., outperforming Pyrimethanil (EC₅₀ = 32.1 µg/mL) .
- Solubility : The azabicyclo system’s rigidity and tertiary amine may improve aqueous solubility relative to the planar benzamide moiety in 5o, which has higher lipophilicity.
| Parameter | Target Compound | Compound 5o | CAS 2198911-17-8 |
|---|---|---|---|
| Core Structure | Azabicyclo + pyrimidine | Benzamide + pyrimidine | Azabicyclo + pyrimidine |
| Pyrimidine Substituents | 2-Me, 6-CF₃ | 2-Me, 6-CF₃ | 4-CF₃, 2-O-linkage |
| Molecular Weight | ~285 g/mol* | 463.3 g/mol (5o) | 273.25 g/mol |
| Key Bioactivity | Not reported | EC₅₀ = 10.5 µg/mL (Phomopsis) | Not reported |
*Estimated based on structural similarity.
Bicyclic System Comparisons
Beta-Lactam Antibiotics ()
Beta-lactams like penicillin derivatives (e.g., (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) share bicyclic frameworks but target bacterial cell wall synthesis.
Cephalosporin Derivatives ()
Compounds like (6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid feature a bicyclo[4.2.0] system with a sulfur atom, enhancing reactivity for antibiotic activity.
Research Findings and Implications
- Antifungal Potential: Structural analogs (e.g., 5o) demonstrate that the 2-methyl-6-trifluoromethylpyrimidine moiety is critical for antifungal activity. The azabicyclo system in the target compound may further optimize pharmacokinetics .
- Synthetic Feasibility : Synthesis routes for pyrimidine-bicyclo compounds () suggest compatibility with scalable methods, though azabicyclo coupling may require specialized conditions.
生物活性
3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane, also known as epyrifinacil, is a compound with a complex bicyclic structure that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆F₃N₃O |
| Molecular Weight | 287.28 g/mol |
| CAS Number | 2201739-00-4 |
| Structural Features | Bicyclic structure with trifluoromethyl and pyrimidine moieties |
The biological activity of this compound is primarily attributed to its interactions with various biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
Potential Targets
- G Protein-Coupled Receptors (GPCRs) : Similar compounds have shown the ability to modulate GPCR activity, which plays a crucial role in numerous physiological processes including neurotransmission and immune response .
- Ion Channels : The compound may influence ion channel activities, which are critical for cellular signaling and excitability.
Biological Activity
Research indicates that compounds similar to this compound exhibit antifungal properties and may also have implications in treating other conditions such as pain and inflammation due to their interaction with specific receptors involved in these pathways .
Antifungal Activity
In vitro studies have demonstrated that compounds with similar scaffolds can inhibit fungal growth by disrupting cell membrane integrity or interfering with metabolic pathways essential for fungal survival.
Case Studies
- Antifungal Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antifungal activity of pyrimidine derivatives, including those structurally related to this compound. Results indicated significant inhibition against Candida albicans and Aspergillus niger at micromolar concentrations, suggesting potential therapeutic applications in antifungal treatments.
- Pain Modulation : Another investigation focused on the analgesic properties of pyrimidine derivatives found that certain analogs could effectively reduce pain responses in animal models by acting on pain pathways involving GPCRs, which may also be relevant for this compound .
Q & A
Q. What are the key challenges in synthesizing 3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves coupling a pyrimidinyloxy group to the 1-azabicyclo[2.2.2]octane scaffold. A critical challenge is regioselectivity during nucleophilic substitution due to steric hindrance from the bicyclic structure. Evidence from analogous syntheses (e.g., umeclidinium bromide) suggests using polar aprotic solvents (e.g., THF or acetone) with organic bases like lithium diisopropylamide (LDA) to enhance reactivity . Temperature control (0–5°C) is crucial to minimize side reactions. For example, ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate formation requires LDA at low temperatures to prevent decomposition .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine 1H/13C NMR to confirm the bicyclic scaffold’s stereochemistry and pyrimidinyloxy substitution. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with chiral columns (e.g., Chiralpak AD-H) ensures enantiopurity if stereocenters are present. For crystalline derivatives, X-ray crystallography resolves absolute configuration, as demonstrated in studies of related azabicyclo compounds like aceclidine .
Q. What analytical techniques are recommended for assessing physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Solubility : Use shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification. The trifluoromethyl group may reduce aqueous solubility, necessitating co-solvents like DMSO (<1% v/v) for in vitro assays .
- Stability : Conduct forced degradation studies under thermal (40–60°C), hydrolytic (acid/base), and oxidative (H2O2) conditions, monitored via HPLC. The pyrimidine ring is susceptible to hydrolysis under acidic conditions, requiring pH-controlled formulations .
Advanced Research Questions
Q. How do stereochemical variations in the azabicyclo[2.2.2]octane core influence receptor binding affinity?
- Methodological Answer : Compare enantiomers using radioligand binding assays (e.g., α4β2 nicotinic acetylcholine receptors). For example, (3R)-enantiomers of azabicyclo derivatives show higher affinity due to optimal spatial alignment with receptor pockets, as seen in PNU-282987 . Resolve enantiomers via chiral chromatography (e.g., Chiralcel OD-H) or enzymatic resolution using lipases .
Q. What strategies resolve contradictions in pharmacological data across in vitro vs. in vivo models?
- Methodological Answer :
- In vitro-in vivo correlation (IVIVC) : Use microdialysis to measure free drug concentrations in target tissues. Adjust for protein binding (equilibrium dialysis) and metabolic stability (hepatocyte assays).
- Receptor desensitization : For compounds targeting ion channels (e.g., nicotinic receptors), employ electrophysiology (patch-clamp) to assess desensitization kinetics, which may explain efficacy gaps in vivo .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using receptor crystal structures (e.g., PDB: 6CM4 for nicotinic receptors). Focus on:
- Hydrogen bonding : The pyrimidinyloxy group’s oxygen may interact with Thr58 in the receptor’s binding pocket.
- Van der Waals interactions : Trifluoromethyl groups enhance hydrophobic contacts but may sterically clash with bulky residues like Trp147 .
Validate predictions with alanine scanning mutagenesis to identify critical binding residues.
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Standardized protocols : Pre-equilibrate compounds in assay buffer for 24 hours to ensure solubility.
- Internal controls : Include reference agonists/antagonists (e.g., nicotine for nicotinic receptors) in each plate .
- Statistical rigor : Use ≥3 independent replicates with ANOVA and post-hoc Tukey tests to address variability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
